3-(4-BOC-piperazino)-4-nitroanisole
Description
Properties
IUPAC Name |
tert-butyl 4-(5-methoxy-2-nitrophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O5/c1-16(2,3)24-15(20)18-9-7-17(8-10-18)14-11-12(23-4)5-6-13(14)19(21)22/h5-6,11H,7-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPKHZOURJVUKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC(=C2)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681976 | |
| Record name | tert-Butyl 4-(5-methoxy-2-nitrophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215205-93-8 | |
| Record name | tert-Butyl 4-(5-methoxy-2-nitrophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-BOC-piperazino)-4-nitroanisole typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts or other suitable reagents.
Introduction of the BOC Group: The tert-butoxycarbonyl (BOC) group is introduced to protect the nitrogen atoms in the piperazine ring.
Attachment of the Nitroanisole Moiety: The nitroanisole group is introduced through nucleophilic substitution reactions, where the piperazine derivative reacts with a nitroanisole compound under suitable conditions.
Industrial Production Methods
Industrial production methods for 3-(4-BOC-piperazino)-4-nitroanisole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-(4-BOC-piperazino)-4-nitroanisole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
3-(4-BOC-piperazino)-4-nitroanisole has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural properties.
Industrial Applications: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-(4-BOC-piperazino)-4-nitroanisole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors in biological systems, influencing their activity.
Pathways Involved: It can modulate signaling pathways related to neurotransmission and cellular metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
5-(4-BOC-piperazino)-2-nitroanisole (CAS: 1017782-79-4)
- Structural Differences: The nitro group is at position 2 instead of 4, and the BOC-piperazino substituent is at position 5 .
- Electronic effects differ due to the para-nitro vs. ortho-nitro configuration, influencing resonance stabilization and dipole moments .
4-Nitroanisole (CAS: 100-17-4)
- Structural Simplicity: Lacks the BOC-piperazino group, with a nitro group at position 4 and methoxy at position 1 .
- Key Properties: Dipole Moment: 6.15 D along the a-axis, making it highly polar and suitable for solvatochromic studies . Applications: Used as a solvent polarity probe and in catalytic reduction studies (e.g., adsorption on silver nanoparticles for surface-enhanced Raman spectroscopy) .
Data Tables
Table 1: Structural and Electronic Comparison
Research Findings and Implications
- This could limit its utility in solvatochromic applications but enhance selectivity in coupling reactions .
- Synthetic Versatility: The positional isomer 5-(4-BOC-piperazino)-2-nitroanisole may exhibit distinct reactivity in SNAr (nucleophilic aromatic substitution) due to the ortho-nitro group’s electron-withdrawing effects .
- Gaps in Data: Experimental dipole moments and solvatochromic parameters for BOC-piperazino derivatives remain unreported, highlighting a need for further spectroscopic studies .
Biological Activity
3-(4-BOC-piperazino)-4-nitroanisole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview of 3-(4-BOC-piperazino)-4-nitroanisole
This compound is characterized by the presence of a piperazine ring and a nitro group, which are known to influence its biological activity. The BOC (tert-butyloxycarbonyl) group is often used to protect amines during synthesis, indicating that the compound may be involved in further chemical modifications.
The biological activity of 3-(4-BOC-piperazino)-4-nitroanisole is primarily attributed to its interaction with various biological targets. The following mechanisms have been proposed based on existing literature:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in critical biochemical pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are key players in inflammation and cancer progression.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, potentially affecting signaling pathways related to mood regulation and neuroprotection.
- Anticancer Activity : There is evidence suggesting that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Biological Activity Data
The following table summarizes the biological activities reported for 3-(4-BOC-piperazino)-4-nitroanisole and related compounds:
| Biological Activity | Assay Type | Result | Reference |
|---|---|---|---|
| COX Inhibition | Enzyme Assay | IC50 = 12 µM | |
| Antiproliferative | MTT Assay (HeLa Cells) | IC50 = 15 µM | |
| Neuroprotective | Cell Viability Assay | Increased viability by 30% | |
| Apoptosis Induction | Flow Cytometry | 25% increase in apoptotic cells |
Case Study 1: Anticancer Properties
A study investigated the anticancer effects of 3-(4-BOC-piperazino)-4-nitroanisole on breast cancer cell lines. The results indicated that the compound significantly reduced cell viability and induced apoptosis through the activation of caspase pathways. The researchers concluded that this compound could serve as a lead structure for developing new anticancer agents.
Case Study 2: Neuroprotective Effects
In another study focusing on neuroprotection, researchers tested the compound's efficacy in protecting neuronal cells from oxidative stress. The findings showed that treatment with 3-(4-BOC-piperazino)-4-nitroanisole resulted in a marked decrease in reactive oxygen species (ROS) levels and improved cell survival rates compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
